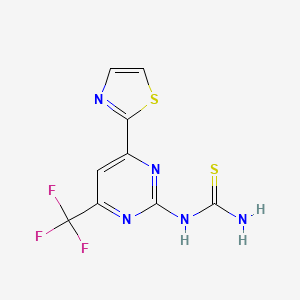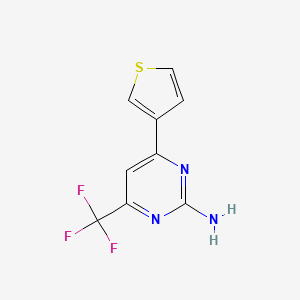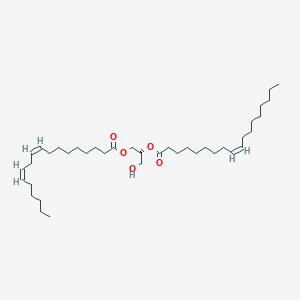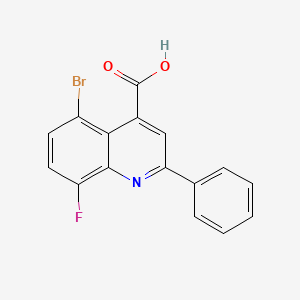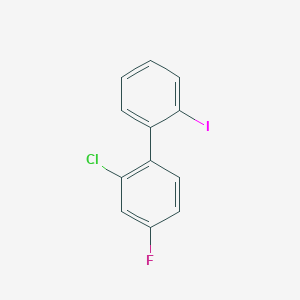![molecular formula C18H27BN2O6 B13719917 [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a dioxaborolane ring, and a carbamic acid ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Borylation: The dioxaborolane ring is introduced via a borylation reaction, often using bis(pinacolato)diboron and a palladium catalyst.
Carbamoylation: The final step involves the formation of the carbamic acid ester, which can be achieved using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Large-scale production often involves optimizing reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Substitution: The benzyl position can be a site for nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products:
Reduction: Formation of [3-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester.
Substitution: Various substituted benzyl derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex molecules.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor for pharmacologically active compounds.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the dioxaborolane ring is involved in coupling reactions. The carbamic acid ester can undergo hydrolysis under acidic or basic conditions, releasing the active compound.
類似化合物との比較
- [3-Nitrobenzyl]-carbamic acid tert-butyl ester
- [5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Uniqueness: The combination of the nitro group, dioxaborolane ring, and carbamic acid ester in [3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical transformations.
特性
分子式 |
C18H27BN2O6 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC名 |
tert-butyl N-[[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(22)20-11-12-8-13(10-14(9-12)21(23)24)19-26-17(4,5)18(6,7)27-19/h8-10H,11H2,1-7H3,(H,20,22) |
InChIキー |
IJXZJNYVAWFCNQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


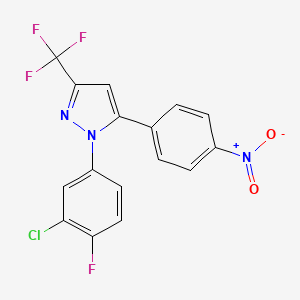
![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
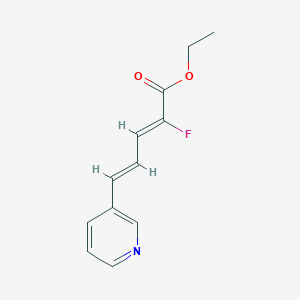

![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
